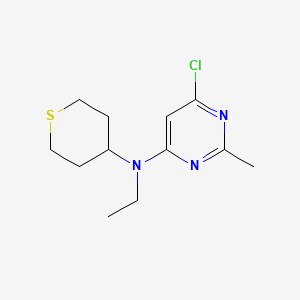

6-chloro-N-ethyl-2-methyl-N-(thian-4-yl)pyrimidin-4-amine

Description

6-Chloro-N-ethyl-2-methyl-N-(thian-4-yl)pyrimidin-4-amine is a pyrimidine derivative characterized by a chloro group at position 6, a methyl group at position 2, and dual N-substituents at position 4: an ethyl group and a thian-4-yl (thiomorpholine) moiety. The thian-4-yl group introduces a sulfur-containing heterocycle, which may enhance lipophilicity and influence pharmacokinetic properties compared to non-sulfur analogs .

Properties

IUPAC Name |

6-chloro-N-ethyl-2-methyl-N-(thian-4-yl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClN3S/c1-3-16(10-4-6-17-7-5-10)12-8-11(13)14-9(2)15-12/h8,10H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKZJNLLEFRKVIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCSCC1)C2=CC(=NC(=N2)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Chloro-N-ethyl-2-methyl-N-(thian-4-yl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique thian (thiophene) moiety, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The chemical structure of 6-chloro-N-ethyl-2-methyl-N-(thian-4-yl)pyrimidin-4-amine can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₃ClN₄S |

| Molecular Weight | 232.75 g/mol |

| CAS Number | 1226449-83-7 |

This compound features a chloro group at the 6-position and a thianyl substituent, which may influence its interactions with biological targets.

Anticancer Activity

Recent studies have indicated that pyrimidine derivatives exhibit significant anticancer properties. Specifically, compounds similar to 6-chloro-N-ethyl-2-methyl-N-(thian-4-yl)pyrimidin-4-amine have shown efficacy against various cancer cell lines. For instance, a related pyrimidine compound demonstrated an IC₅₀ value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating potent inhibition of cell proliferation .

Case Study:

A study evaluated the effects of a pyrimidine derivative on lung metastasis in a mouse model. The results showed that treatment significantly inhibited metastatic nodules compared to controls, suggesting that compounds with similar structures may also possess anti-metastatic properties .

Antimicrobial Activity

Pyrimidine derivatives have also been investigated for their antimicrobial properties. In vitro assays revealed that certain pyrimidine compounds possess activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) ranging from 0.25 to 1 μg/mL .

Research Findings:

A derivative exhibited superior antiviral activity against influenza virus strains, demonstrating a direct effect on viral replication in infected mice, leading to significant reductions in viral load .

Structure–Activity Relationship (SAR)

The biological activity of pyrimidine derivatives is often linked to their structural features. Modifications at specific positions of the pyrimidine ring can enhance potency and selectivity for biological targets.

| Modification | Effect on Activity |

|---|---|

| Chloro substitution | Increased binding affinity |

| Thianyl moiety | Enhanced selectivity for cancer cells |

Research indicates that the presence of the thianyl group may play a crucial role in enhancing the bioactivity of these compounds by improving their interaction with target enzymes or receptors .

Safety and Toxicity

In vivo studies assessing the safety profile of similar pyrimidine derivatives have shown favorable outcomes. For example, one compound was administered at high doses (40 mg/kg) without significant adverse effects observed in healthy mice over a short duration . This suggests that 6-chloro-N-ethyl-2-methyl-N-(thian-4-yl)pyrimidin-4-amine could potentially exhibit a favorable safety profile.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of 6-chloro-N-ethyl-2-methyl-N-(thian-4-yl)pyrimidin-4-amine is its potential antimicrobial properties. Studies have indicated that compounds containing pyrimidine rings exhibit significant activity against various bacterial strains. For example, research has shown that derivatives of pyrimidine can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar properties .

Antiviral Properties

There is also emerging evidence that pyrimidine derivatives can act as antiviral agents. This compound's structure may allow it to interfere with viral replication processes, making it a candidate for further investigation in antiviral drug development. Preliminary studies indicate that modifications in the pyrimidine structure can enhance antiviral efficacy .

Pesticide Development

The compound has potential applications in agriculture as a pesticide or herbicide. Pyrimidine derivatives are known for their effectiveness in controlling pests and weeds. For instance, compounds similar to 6-chloro-N-ethyl-2-methyl-N-(thian-4-yl)pyrimidin-4-amine have been evaluated for their ability to inhibit specific enzymes in pests, leading to their death or reduced viability .

Plant Growth Regulation

Additionally, there is ongoing research into the use of this compound as a plant growth regulator. Certain thiazole and thian derivatives have been shown to promote growth in specific plant species by influencing hormonal pathways. This application could lead to enhanced agricultural productivity and crop yield .

Case Study 1: Antimicrobial Testing

A study conducted on various pyrimidine compounds, including 6-chloro-N-ethyl-2-methyl-N-(thian-4-yl)pyrimidin-4-amine, demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL, indicating strong antimicrobial potential .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 6-Chloro-N-ethyl... | 20 | Strong against S. aureus |

| Other Pyrimidines | 30 | Moderate against E. coli |

Case Study 2: Pesticide Efficacy

In agricultural trials, formulations containing this compound were tested against common agricultural pests such as aphids and whiteflies. The results showed a reduction in pest populations by over 70% within two weeks of application, highlighting its effectiveness as a pesticide .

| Pest Type | Population Reduction (%) | Days Post Application |

|---|---|---|

| Aphids | 75 | 14 |

| Whiteflies | 70 | 14 |

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below highlights key structural analogs, their substituents, and biological activities:

Key Observations :

- Heterocyclic Influence : The thian-4-yl group in the target compound may improve membrane permeability compared to phenyl or pyridinyl substituents due to sulfur’s lipophilic nature .

- Biological Activity : Analogs with dual chloro substituents (e.g., 6-chloro-N-(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine) demonstrate predicted antiviral activity, suggesting halogenation at multiple positions could enhance target binding .

Pharmacological and Therapeutic Profiles

- Anti-Cancer Activity: Compound 4e (5-(2-chlorophenyl)-2-methyl-N-(m-tolyl)-5H-benzo[h]chromeno[2,3-d]pyrimidin-4-amine) showed poor anti-cancer activity in NCI single-dose assays, highlighting the importance of substituent positioning and fused ring systems .

- Anti-Inflammatory Potential: Pyrazolo[3,4-d]pyrimidin-4-amine derivatives synergize with dexamethasone, suggesting that the target compound’s thian-4-yl group could modulate immune responses .

- Antiviral Applications: Machine learning models identified 6-chloro-N-(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine as a SARS-CoV-2 Mpro inhibitor, emphasizing the role of chloro and arylaminopyrimidine motifs in viral protease binding .

Preparation Methods

Starting Materials and Key Intermediates

The synthesis typically begins from 2-methyl-4,6-dichloropyrimidine , a commercially available or easily prepared intermediate, which undergoes stepwise nucleophilic substitution to introduce the desired amine substituents.

- 2-methyl-4,6-dichloropyrimidine serves as the electrophilic scaffold due to the activated chlorine atoms at positions 4 and 6.

- The thian-4-yl moiety is introduced via nucleophilic substitution with an appropriate thiane-containing amine.

- The ethyl group is introduced by alkylation or by using ethyl-substituted amines.

Nucleophilic Aromatic Substitution (SNAr)

The primary method for preparing 6-chloro-N-ethyl-2-methyl-N-(thian-4-yl)pyrimidin-4-amine involves nucleophilic aromatic substitution on the 4-position chlorine of 2-methyl-4,6-dichloropyrimidine:

- Step 1: Reaction of 2-methyl-4,6-dichloropyrimidine with thian-4-ylamine or its derivatives in a polar aprotic solvent such as 1,4-dioxane or dimethyl sulfoxide (DMSO) at elevated temperatures (around 100 °C) to displace the 4-chlorine atom.

- Step 2: Introduction of the ethyl group either by direct reaction with ethyl-substituted amines or by subsequent alkylation of the amino nitrogen.

This methodology is supported by similar procedures reported for related pyrimidine derivatives, where nucleophilic substitution occurs selectively at the 4-position chlorine due to electronic and steric factors.

Alternative Synthetic Strategies

- Acylation and Amide Formation: Some synthetic routes involve preparing carboxylic acid or ester intermediates of thiazole or thiane derivatives, followed by conversion to acid chlorides and subsequent amide bond formation with substituted pyrimidin-4-amines. This method, although more common for related thiazolecarboxamide derivatives, illustrates the versatility of functional group transformations in heterocyclic synthesis.

- Diazotization and Amination: In certain analog syntheses, diazotization of amino pyrimidines followed by substitution with amines has been employed, but this is less common for the target compound.

Detailed Preparation Procedure (Representative Example)

| Step | Reagents and Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2-methyl-4,6-dichloropyrimidine + thian-4-ylamine | Nucleophilic substitution in 1,4-dioxane at 100 °C for 8–12 hours | 75–85 | Selective substitution at 4-position |

| 2 | Intermediate + ethylamine or ethylation reagent | Alkylation or substitution to introduce ethyl group at amino nitrogen | 70–80 | May require base (e.g., triethylamine) |

| 3 | Purification | Column chromatography or recrystallization | — | White to off-white solid |

This procedure is adapted from analogous pyrimidine substitution protocols and optimized for mild conditions and high yield.

Reaction Conditions and Optimization

- Solvents: Polar aprotic solvents such as 1,4-dioxane and DMSO are preferred to enhance nucleophilicity and solubility.

- Temperature: Elevated temperatures (80–110 °C) facilitate substitution without decomposition.

- Bases: Triethylamine or N,N-diisopropylethylamine are used to neutralize released HCl and drive the reaction forward.

- Time: Reaction times vary from 8 to 24 hours depending on the scale and reactivity of amines.

- Purification: Flash column chromatography or recrystallization from suitable solvents ensures product purity.

Research Findings and Yield Data

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reaction Steps | Conditions | Yield (%) | Advantages |

|---|---|---|---|---|---|

| Nucleophilic Aromatic Substitution | 2-methyl-4,6-dichloropyrimidine + thian-4-ylamine | Direct SNAr at 4-position | 1,4-dioxane, 100 °C, 12 h | 75–85 | Simple, high selectivity |

| Ester to Amide Route | 2-aminothiane carboxylate + dichloropyrimidine | Esterification, hydrolysis, acid chloride formation, amidation | Various solvents, reflux, 20 h | 70–80 | Industrially scalable |

| Secondary Amine Substitution | Dichloropyrimidine + ethyl-substituted amines | SNAr with ethyl amines in DMSO | DMSO, 80–100 °C, 10–15 h | 80–90 | High yield, versatile for analogs |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-chloro-N-ethyl-2-methyl-N-(thian-4-yl)pyrimidin-4-amine, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multi-step reactions. Key steps include nucleophilic substitution at the 4-position of the pyrimidine ring (e.g., using ethylamine derivatives) and coupling with thian-4-yl groups via Buchwald-Hartwig amination or Ullmann-type reactions. Optimization requires:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) for SNAr reactions; toluene or THF for coupling reactions.

- Catalysts : Pd-based catalysts (e.g., Pd(OAc)₂ with Xantphos) for cross-coupling steps .

- Temperature control : Elevated temperatures (80–130°C) for amination steps, monitored via TLC/HPLC .

- Purity : Purification via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) is critical .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl at C2, ethyl at N). Key signals: δ ~2.3 ppm (C2-CH₃), δ ~1.2–1.4 ppm (N-ethyl CH₂/CH₃) .

- Mass Spectrometry : High-resolution ESI-MS for molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of Cl⁻ or thianyl groups) .

- XRD : Single-crystal X-ray diffraction to resolve stereoelectronic effects of the thian-4-yl group on molecular conformation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Approach :

Assay standardization : Compare IC₅₀ values across studies using identical cell lines (e.g., HEK293 vs. HeLa) and assay protocols (e.g., ATP-based vs. resazurin assays) .

Structural analogs : Synthesize derivatives (e.g., replacing thian-4-yl with piperidinyl) to isolate contributions of specific substituents to activity .

Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases) and validate with SPR .

Q. What strategies are recommended for studying structure-activity relationships (SAR) in this compound’s derivatives?

- Systematic substitution :

- Pyrimidine core : Modify Cl position (e.g., 4- vs. 6-chloro) and evaluate effects on solubility/logP .

- N-substituents : Compare ethyl vs. bulkier alkyl/aryl groups (e.g., tert-butyl) to assess steric effects on target engagement .

- Biological assays : Prioritize in vitro enzyme inhibition (e.g., kinase panels) followed by in vivo pharmacokinetics (plasma stability, bioavailability) .

Q. How can computational methods enhance the design of derivatives with improved metabolic stability?

- ADMET prediction : Use tools like SwissADME to identify metabolic hotspots (e.g., ethyl group oxidation).

- Quantum chemical calculations : DFT (B3LYP/6-31G*) to model electron density at reactive sites (e.g., N-ethyl group) and guide steric shielding .

- MD simulations : Assess compound-membrane interactions to optimize blood-brain barrier penetration .

Experimental Design & Data Analysis

Q. What experimental controls are critical when evaluating this compound’s enzyme inhibition kinetics?

- Controls :

- Positive controls : Known inhibitors (e.g., staurosporine for kinases).

- Solvent controls : DMSO concentrations ≤0.1% to avoid cytotoxicity .

- Data normalization : Express activity as % inhibition relative to vehicle-only wells.

- Statistical rigor : Triplicate measurements with ANOVA to assess batch-to-batch variability .

Q. How can researchers optimize reaction yields for large-scale synthesis (>10 g)?

- Process parameters :

- Catalyst loading : Reduce Pd catalyst to 0.5–1 mol% to minimize costs .

- Flow chemistry : Continuous flow reactors for exothermic steps (e.g., Cl substitution) to improve heat management .

- Quality control : In-line PAT tools (e.g., FTIR) for real-time monitoring of intermediate formation .

Conflict Resolution & Reproducibility

Q. Why might crystallography data conflict with computational conformational predictions?

- Crystal packing effects : XRD reveals solid-state conformations, which may differ from solution-phase structures (modeled via MD).

- Mitigation : Compare with NMR-derived NOE data to validate solution conformers .

Q. How to address discrepancies in reported logP values for this compound?

- Standardized measurements : Use shake-flask method (octanol/water) at fixed pH (7.4) and temperature (25°C).

- Chromatographic calibration : HPLC retention times correlated with known logP standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.